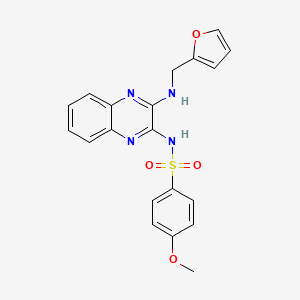

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Description

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a quinoxaline-derived sulfonamide compound featuring a furan-2-ylmethylamino substituent at position 3 of the quinoxaline core and a 4-methoxybenzenesulfonamide group at position 2. This structure positions it within a class of small-molecule inhibitors targeting enzymes such as ADAM17 (a disintegrin and metalloproteinase 17), which plays a critical role in inflammation and cancer progression . The methoxy group on the benzene ring distinguishes it from closely related analogs, influencing electronic properties, solubility, and binding interactions.

Properties

IUPAC Name |

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-27-14-8-10-16(11-9-14)29(25,26)24-20-19(21-13-15-5-4-12-28-15)22-17-6-2-3-7-18(17)23-20/h2-12H,13H2,1H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTNFZZRTYRHRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the activation of the Notch pathway, which is necessary for cell survival and resistance to apoptosis.

Mode of Action

The compound, also known as Compound 2b , is a novel-structured small-molecule inhibitor of ADAM17. It inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of non-small cell lung cancer (NSCLC) cells.

Biochemical Pathways

The compound affects the ADAM17/Notch pathway . By inhibiting ADAM17, it prevents the activation of the Notch pathway, which is known to induce the resistance of cancer cells to anti-tumor drugs.

Result of Action

The inhibition of ADAM17 by this compound leads to a decrease in the activation of the Notch pathway. This results in a reduction in the resistance of NSCLC cells to anti-tumor drugs, potentially improving the efficacy of cancer treatments.

Biological Activity

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that integrates several structural motifs known for their biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Features

The compound features:

- Quinoxaline moiety : Known for its role in various pharmacological activities.

- Furan group : Associated with antimicrobial and anticancer properties.

- Sulfonamide functional group : Commonly found in drugs with diverse biological activities.

The molecular formula is , with a molecular weight of approximately 318.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the quinoxaline core : This is achieved through condensation reactions involving appropriate anilines and aldehydes.

- Introduction of the furan moiety : A nucleophilic substitution reaction with furan derivatives.

- Sulfonylation : The final step involves adding the sulfonamide group using benzenesulfonyl chloride under basic conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, sulfonamides have been shown to inhibit enzymes involved in cancer cell proliferation. The quinoxaline structure is particularly noted for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

Antimicrobial Activity

The presence of the furan ring suggests potential antimicrobial properties, as many furan-containing compounds demonstrate effectiveness against various bacterial strains. Studies have indicated that similar sulfonamide derivatives possess broad-spectrum antibacterial activity.

The precise mechanism of action for this compound is still under investigation, but it likely involves:

- Inhibition of key enzymes : Such as phosphatidylinositol 3-kinase (PI3K), which plays a role in cell growth and survival.

- Disruption of cellular processes : By interfering with tubulin dynamics, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-aminoquinoxalin-2-yl)sulfonamide | Quinoxaline core, sulfonamide group | Inhibitor of PI3K |

| 4-hydroxycoumarin sulfonamides | Coumarin backbone, sulfonamide linkage | Antibacterial and anticancer activities |

| Furan-based sulfonamides | Furan ring, sulfonamide moiety | Antimicrobial properties |

These findings suggest that the unique combination of structural elements in this compound may enhance its biological efficacy compared to other compounds lacking these features.

Comparison with Similar Compounds

Structural Modifications and Key Analogues

The following table summarizes structural analogs and their key differences:

Lead Compound: 4-Methyl vs. 4-Methoxy Substitution

The lead compound, N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (Compound 2a), was identified as a potent ADAM17 inhibitor via virtual screening and molecular docking . Replacing the methyl group with methoxy introduces increased polarity and bulkiness. The methoxy group’s electron-donating nature may enhance solubility but could reduce hydrophobic interactions with ADAM17’s catalytic zinc-binding domain (e.g., His 405, His 415, and His 409) .

Bromo and Methylanilino Substituents ()

N-[3-(4-bromo-2-methylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide introduces a bromo group and methylanilino moiety. The bromo group’s electron-withdrawing nature and steric bulk may disrupt binding to ADAM17 compared to the furan-2-ylmethylamino group, which offers conformational flexibility and moderate hydrophobicity.

Thiol-Containing Analog ()

N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide features a sulfanyl (thiol) group on the quinoxaline core. This group may confer metal-chelating properties, enabling interactions with ADAM17’s zinc ion, but could also increase metabolic instability due to oxidation susceptibility.

Multicyclic Heteroaromatic Analog ()

3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide incorporates furan, thiophene, and hydroxy groups. This structural complexity may improve selectivity but could complicate synthesis and pharmacokinetics .

Q & A

Q. Basic

- NMR (¹H/¹³C): Confirms the furan-methylamine linkage (δ 4.2–4.5 ppm for CH₂-NH) and sulfonamide protons (δ 7.8–8.2 ppm).

- IR Spectroscopy: Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = calculated 454.12; observed 454.10) .

- X-ray Crystallography (if applicable): SHELX programs refine crystal structures to confirm stereochemistry .

How can contradictions in activity data between in vitro and in vivo studies be resolved?

Advanced

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:

- Physicochemical Profiling: LogP (octanol-water partition coefficient) measurements to assess lipophilicity and absorption.

- Metabolic Stability Assays: Liver microsome studies (human/rat) to identify metabolic hotspots (e.g., furan oxidation).

- Dosing Optimization: Adjusting formulations (e.g., PEGylation or liposomal encapsulation) to enhance plasma half-life .

For example, compounds with IC₅₀ < 20 μmol/L in vitro may require dose escalation in murine models to achieve efficacy .

What methodologies evaluate the compound’s radiosensitizing potential in combination therapies?

Q. Advanced

- Clonogenic Assays: Irradiate HEPG2 cells (e.g., γ-irradiation at 8 kGy) with/without the compound. Survival curves (linear-quadratic model) quantify radiosensitization .

- DNA Damage Analysis: Comet assays or γ-H2AX foci staining to measure double-strand break repair inhibition.

- Synergy Scoring: Chou-Talalay combination index (CI < 1 indicates synergy) .

Example: Compound 9 reduced HEPG2 viability by 60% post-irradiation vs. 40% for radiation alone .

How are molecular docking studies designed to predict target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.